molecular formula C17H16N2OS2 B2646410 N-(benzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide CAS No. 895461-02-6

N-(benzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide

Cat. No.: B2646410
CAS No.: 895461-02-6
M. Wt: 328.45
InChI Key: FYMRSASOXVKMSM-UHFFFAOYSA-N
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Description

N-(Benzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide is a synthetic benzothiazole derivative characterized by a propanamide backbone substituted with a p-tolylthio (4-methylphenylthio) group at the 3-position and a benzo[d]thiazol-2-yl moiety at the N-terminus. This compound belongs to a broader class of benzothiazole-based amides, which are studied for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The structural uniqueness of this molecule lies in the thioether linkage (p-tolylthio) and the benzothiazole core, which may enhance metabolic stability and target binding compared to simpler amide derivatives.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-3-(4-methylphenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS2/c1-12-6-8-13(9-7-12)21-11-10-16(20)19-17-18-14-4-2-3-5-15(14)22-17/h2-9H,10-11H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYMRSASOXVKMSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)NC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide typically involves the reaction of benzo[d]thiazole-2-amine with p-tolylthiol and a suitable acylating agent. One common method involves the use of N-tosylhydrazones and benzo[d]thiazole-2-thiols under metal-free reductive coupling conditions . This method is efficient and tolerates a wide range of substrates, providing high yields and moderate selectivity.

Industrial Production Methods

Industrial production of benzothiazole derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of microwave-assisted catalyst-free and ammonium chloride-catalyzed solvent-free amide coupling has been reported as an effective strategy for the industrial production of these compounds .

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-CPBA in acetic acid.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Corresponding substituted derivatives.

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituents/Modifications Key Structural Differences Reference
N-(Benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)propanamide (11) 4-Methoxyphenyl group instead of p-tolylthio Oxygen-based ether vs. sulfur-based thioether
N-(5,6-Methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio]acetamide (3a-3k) Methylenedioxybenzothiazole core; acetamide backbone Shorter carbon chain (acetamide vs. propanamide)
N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (31) Fluorophenyl and furan substituents Thiazole instead of benzothiazole; furan moiety
2-(3-Benzoylphenyl)-N-(4-methyl-1,3-benzothiazol-2-yl)propanamide 3-Benzoylphenyl; 4-methylbenzothiazole Methyl substitution on benzothiazole; ketone group
N-[4-(Benzo[d]thiazol-2-yl)phenyl]-3-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)propanamide Triazolo-pyridine sulfanyl group Heterocyclic sulfanyl substituent

Key Research Findings and Trends

Thioether vs. Ether Substituents : Sulfur-based substituents (e.g., p-tolylthio) generally improve metabolic stability and lipophilicity compared to oxygen-based analogues (e.g., 4-methoxyphenyl), enhancing bioavailability .

Benzothiazole Core Modifications : Methylenedioxy or fluorinated benzothiazoles (e.g., compound 25 ) increase electron-withdrawing effects, improving binding to targets like RIP kinases .

Hybrid Structures : Incorporating heterocycles (e.g., triazolo-pyridine in ) or bioactive moieties (e.g., profen in ) broadens pharmacological scope but complicates synthesis.

Biological Activity

N-(benzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a benzo[d]thiazole moiety linked to a propanamide group with a p-tolylthio substituent. The molecular formula is C17H16N2OS2C_{17}H_{16}N_{2}OS_{2}, with a molecular weight of approximately 344.45 g/mol.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Benzothiazole Ring : Cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
  • Introduction of the p-Tolylthio Group : Reaction with p-tolylthiol in the presence of a base.
  • Formation of the Propanamide Moiety : Reaction with propanoyl chloride.

This compound exhibits significant biological activity, particularly in cancer research. Its mechanism involves:

  • Induction of Apoptosis : The compound activates the p53 pathway, leading to cell cycle arrest and apoptosis in various cancer cell lines.
  • Inhibition of Tumor Growth : In vivo studies have shown reduced tumor size in models treated with this compound.

Anticancer Activity

Research indicates that this compound has potent anticancer properties. A study demonstrated that it effectively induced apoptosis in breast cancer cells through mitochondrial pathways, as evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

Case Studies

  • Breast Cancer Study :
    • Objective : To evaluate the efficacy of this compound on breast cancer cells.
    • Results : The compound significantly reduced cell viability and induced apoptosis at concentrations as low as 10 µM.
  • Lung Cancer Study :
    • Objective : Assessing the compound's effect on lung cancer cell lines.
    • Results : Treatment led to a 50% reduction in cell proliferation after 48 hours, correlating with increased caspase activity, indicating apoptosis .

Comparative Analysis

To understand its effectiveness compared to similar compounds, a comparative analysis is presented below:

Compound NameMechanismIC50 (µM)Target Cancer Type
This compoundp53 activation10Breast Cancer
N-(6-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamidep53 activation15Lung Cancer
N-(pyrimidin-2-yl)benzo[d]thiazoleCell cycle arrest20Colon Cancer

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